molecular formula C20H16N4OS B8707222 4-(4-Amino-6-methylthieno[2,3-d]pyrimidin-5-yl)-n-phenylbenzamide CAS No. 605660-36-4

4-(4-Amino-6-methylthieno[2,3-d]pyrimidin-5-yl)-n-phenylbenzamide

Cat. No. B8707222
Key on ui cas rn: 605660-36-4
M. Wt: 360.4 g/mol
InChI Key: PBGIKXKKWWMAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560552B2

Procedure details

A suspension of Example 66B (89 mg, 0.31 mmol) and HOBT (46 mg, 0.35 mmol) in DMF (4 mL) at room temperature was treated with aniline (0.029 mL, 0.31 mmol), NMM (0.086 mL, 0.78 mmol) and EDC.HCl (66 mg, 0.34 mmol), stirred overnight, and partitioned between water and ethyl acetate. The aqueous phase was extracted three times with ethyl acetate and the combined organic extracts ware washed with water, and brine, dried (Na2SO4), filtered, and concentrated to a volume of about 3 mL. The product was treated with hexanes and the resulting precipitate was collected by filtration to provide 84 mg (75%) of the desired product. MS(ESI(+)) m/e 361 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 10.40 (s, 1H); 8.30 (s, 1H); 8.12 (d, J=8.4 Hz, 2H); 7.80 (d, J=7.5 Hz, 2H); 7.58 (d, J=8.4 Hz, 2H); 7.37 (t, J=7.5 Hz, 2H); 7.12 (t, J=7.5 Hz, 1H); 2.32 (s, 3H); Anal. Calcd. for C20H16N4OS.0.1C4H8O2: C, 66.36; H, 4.59; N, 15.17. Found: 66.07; H, 4.76; N, 15.32.
Name
suspension
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0.029 mL
Type
reactant
Reaction Step One
Name
Quantity
0.086 mL
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]2[C:10]([C:11]3[CH:19]=[CH:18][C:14]([C:15]([OH:17])=O)=[CH:13][CH:12]=3)=[C:9]([CH3:20])[S:8][C:4]=2[N:5]=[CH:6][N:7]=1.[CH:21]1[CH:22]=[CH:23][C:24]2N(O)N=[N:27][C:25]=2[CH:26]=1.NC1C=CC=CC=1.CN1CCOCC1.CCN=C=NCCCN(C)C.Cl>CN(C=O)C>[NH2:1][C:2]1[C:3]2[C:10]([C:11]3[CH:12]=[CH:13][C:14]([C:15]([NH:27][C:25]4[CH:26]=[CH:21][CH:22]=[CH:23][CH:24]=4)=[O:17])=[CH:18][CH:19]=3)=[C:9]([CH3:20])[S:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:4.5|

Inputs

Step One
Name
suspension
Quantity
89 mg
Type
reactant
Smiles
NC=1C2=C(N=CN1)SC(=C2C2=CC=C(C(=O)O)C=C2)C
Name
Quantity
46 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.029 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0.086 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
66 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts ware washed with water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of about 3 mL
ADDITION
Type
ADDITION
Details
The product was treated with hexanes
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C2=C(N=CN1)SC(=C2C2=CC=C(C(=O)NC1=CC=CC=C1)C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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